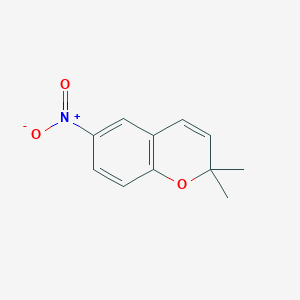
(Methoxymethyl)triphenylphosphonium chloride
Descripción general
Descripción
(Methoxymethyl)triphenylphosphonium chloride is a Wittig reagent that reacts with aldehydes and ketones to give substituted alkenes . It is widely used in the synthesis of pharmaceutical products such as cephalotaxine, which is used as an antiviral and antitumor agent .
Synthesis Analysis
The synthesis of (Methoxymethyl)triphenylphosphonium chloride involves the reaction of triphenylphosphine with methyl chloromethyl ether under nitrogen protection . The reaction is carried out at a constant temperature of 37°C for 3 hours, followed by a slow increase in temperature to 47°C over the next 3 hours .Molecular Structure Analysis
The linear formula of (Methoxymethyl)triphenylphosphonium chloride is (C6H5)3P(Cl)CH2OCH3 . Its molecular weight is 342.80 .Chemical Reactions Analysis
(Methoxymethyl)triphenylphosphonium chloride reacts with a ketone or aldehyde in a Wittig reaction to give an enol ether, which can be converted to the aldehyde by acid-induced hydrolysis .Physical And Chemical Properties Analysis
(Methoxymethyl)triphenylphosphonium chloride is a solid form with a melting point of 185-195 °C (dec.) (lit.) . It is soluble in most common solvents but insoluble in water .Aplicaciones Científicas De Investigación
Phytotoxicology
MMTPC has been identified as a new phytotoxin isolated from Rhizoctonia solani AG-3 TB , a fungus responsible for crop diseases . It causes necrosis on leaves, increases active oxygen species (AOS), decreases chlorophyll content, and damages cellular structure when applied in specific concentrations . This discovery is significant for understanding the pathogenic mechanisms of R. solani and could lead to the development of new strategies for managing crop diseases.
Organic Synthesis
MMTPC is utilized in organic synthesis, particularly in the Wittig reaction . This reaction is fundamental for forming carbon-carbon double bonds, making MMTPC valuable for synthesizing complex organic molecules . Its role in creating new compounds with potential applications in various industries, including pharmaceuticals, is of considerable interest.
Antiviral and Antitumor Agent Synthesis
One of the notable applications of MMTPC is in the synthesis of cephalotaxine , a pharmaceutical product used as an antiviral and antitumor agent . This highlights MMTPC’s role in medicinal chemistry, where it contributes to the development of life-saving drugs.
Taxol-A Fragment Synthesis
MMTPC is also used in synthesizing the Taxol-A fragment . Taxol, or paclitaxel, is a well-known chemotherapy drug used to treat various cancers. The ability to synthesize its fragments is crucial for studying the drug’s structure and potentially improving its therapeutic efficacy.
Phase Transfer Catalysis
In chemical reactions, MMTPC acts as a phase transfer catalyst . This application is essential in industrial chemistry, where it facilitates the transfer of a reactant from one phase into another where the reaction occurs, thus increasing the reaction rate and yield.
Agricultural Research
The identification of MMTPC as a phytotoxin offers a new avenue for agricultural research, particularly in understanding how certain compounds affect plant health . This knowledge can be applied to develop better agricultural practices and enhance crop protection.
Toxicological Studies
MMTPC’s role as a phytotoxin also opens up possibilities for toxicological studies . Researchers can explore its effects on different plant species, which can inform regulatory decisions regarding its handling and use in agricultural settings.
Mecanismo De Acción
Target of Action
(Methoxymethyl)triphenylphosphonium chloride primarily targets aldehydes and ketones . It is a Wittig reagent, a class of chemicals used in organic chemistry for the synthesis of alkenes .
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a chemical reaction known as the Wittig reaction . In this reaction, (Methoxymethyl)triphenylphosphonium chloride reacts with aldehydes and ketones to produce substituted alkenes .
Biochemical Pathways
The Wittig reaction involving (Methoxymethyl)triphenylphosphonium chloride is a key step in the synthesis of several important compounds. These include the antimalarial drug (+)-artemisinin, substituted quinolines, akuammiline alkaloid picrinine, and 7H-pyrrolo[2,3-d]pyrimidine derivatives for signal transducers and activators of transcription 6 (STAT6) inhibitors .
Result of Action
The primary result of the action of (Methoxymethyl)triphenylphosphonium chloride is the formation of substituted alkenes from aldehydes and ketones . This transformation is crucial in the synthesis of various bioactive compounds, including antimalarial drugs and antitumor agents .
Action Environment
The action of (Methoxymethyl)triphenylphosphonium chloride can be influenced by environmental factors such as temperature and the presence of other reactants. For instance, the Wittig reaction typically requires a strong base . Additionally, the compound is hygroscopic and decomposes in water, suggesting that it should be stored in a dry environment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methoxymethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.ClH/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNDMHZXCUXSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960539 | |
| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | (Methoxymethyl)triphenylphosphonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19118 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(Methoxymethyl)triphenylphosphonium chloride | |
CAS RN |
4009-98-7 | |
| Record name | (Methoxymethyl)triphenylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4009-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4009-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Methoxymethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methoxymethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structural characterization of (methoxymethyl)triphenylphosphonium chloride?
A1: (Methoxymethyl)triphenylphosphonium chloride is characterized by the molecular formula C20H20ClOP and has a molecular weight of 342.80 g/mol []. Spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide further structural insights [, ].
Q2: What are the known applications of (methoxymethyl)triphenylphosphonium chloride in organic synthesis?
A2: (Methoxymethyl)triphenylphosphonium chloride acts as a precursor to methoxymethylenetriphenylphosphorane. This reactive ylide facilitates the synthesis of vinyl ethers from carbonyl compounds through a Wittig reaction []. This reaction is particularly useful in organic synthesis for constructing various complex molecules.
Q3: How does (methoxymethyl)triphenylphosphonium chloride impact biological systems?
A3: Recent research identified (methoxymethyl)triphenylphosphonium chloride as a phytotoxin isolated from the fungus Rhizoctonia solani AG-3 TB []. This compound induces significant physiological changes in plants, including necrosis on leaves, increased active oxygen species (AOS) production, decreased chlorophyll content, and cellular structure damage [].
Q4: What studies have been conducted to understand the corrosion inhibition properties of (methoxymethyl)triphenylphosphonium chloride?
A4: Electrochemical and gravimetric studies have been conducted to evaluate the corrosion inhibition efficacy of (methoxymethyl)triphenylphosphonium chloride on carbon steel in acidic environments []. These studies utilized techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to assess the compound's effectiveness in mitigating corrosion.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















